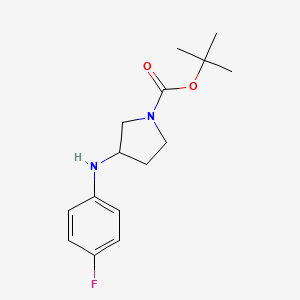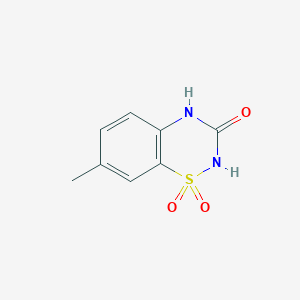
2H-1,2,4-Benzothiadiazin-3(4H)-one, 7-methyl-, 1,1-dioxide
Descripción general
Descripción
2H-1,2,4-Benzothiadiazin-3(4H)-one, 7-methyl-, 1,1-dioxide, commonly known as Methyldopa, is an antihypertensive drug used to treat high blood pressure. It is a prodrug that is converted to alpha-methylnorepinephrine, a centrally acting sympatholytic agent, in the brain. Methyldopa has been widely used in clinical practice due to its efficacy and safety in reducing blood pressure.
Mecanismo De Acción
Methyldopa works by reducing the activity of the sympathetic nervous system, which is responsible for regulating blood pressure. It is converted to alpha-methylnorepinephrine in the brain, which acts as a false neurotransmitter and reduces the release of norepinephrine, a neurotransmitter that increases blood pressure. Methyldopa also stimulates the production of dopamine, a neurotransmitter that has a calming effect on the brain.
Efectos Bioquímicos Y Fisiológicos
Methyldopa has been shown to have a number of biochemical and physiological effects. It reduces the levels of norepinephrine and renin in the blood, which are both involved in regulating blood pressure. Methyldopa also increases the levels of dopamine in the brain, which has a calming effect and reduces anxiety. In addition, Methyldopa has been shown to have antioxidant properties, which may be beneficial in reducing the risk of cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyldopa has several advantages for lab experiments. It is a well-established drug with a known mechanism of action, making it a useful tool for studying the sympathetic nervous system and its role in regulating blood pressure. Methyldopa is also relatively safe and well-tolerated, making it suitable for use in animal studies. However, Methyldopa has some limitations for lab experiments. It is a prodrug that requires conversion to alpha-methylnorepinephrine in the brain, which may complicate the interpretation of results. In addition, Methyldopa is primarily used to treat hypertension, limiting its potential use in other areas of research.
Direcciones Futuras
There are several potential future directions for research on Methyldopa. One area of interest is its use in the treatment of Parkinson's disease. Methyldopa has been shown to increase dopamine levels in the brain, which may be beneficial in reducing symptoms of Parkinson's disease. Another area of interest is its potential use in the treatment of sickle cell anemia. Methyldopa has been shown to reduce the adhesion of sickle cells to blood vessel walls, which may be beneficial in reducing the risk of complications associated with sickle cell anemia. Finally, further research is needed to better understand the mechanism of action of Methyldopa and its potential use in other areas of research.
Aplicaciones Científicas De Investigación
Methyldopa has been extensively studied for its antihypertensive effects. It has been shown to be effective in reducing blood pressure in patients with hypertension, including pregnant women with gestational hypertension. Methyldopa has also been investigated for its potential use in the treatment of other conditions, such as Parkinson's disease and sickle cell anemia.
Propiedades
IUPAC Name |
7-methyl-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3S/c1-5-2-3-6-7(4-5)14(12,13)10-8(11)9-6/h2-4H,1H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZPWPCXHSCJIEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)NS2(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40435317 | |
| Record name | 7-Methyl-1,1-dioxo-1,4-dihydro-2H-1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40435317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2H-1,2,4-Benzothiadiazin-3(4H)-one, 7-methyl-, 1,1-dioxide | |
CAS RN |
71254-63-2 | |
| Record name | 7-Methyl-1,1-dioxo-1,4-dihydro-2H-1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40435317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

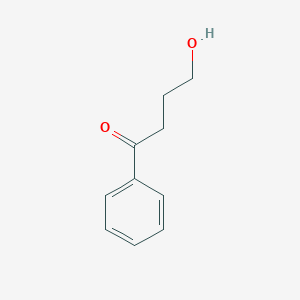
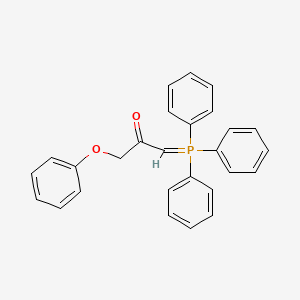
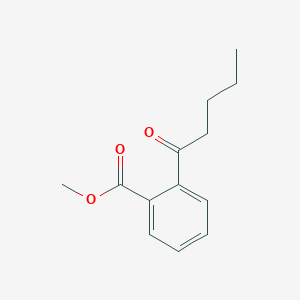

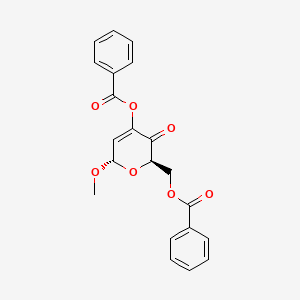
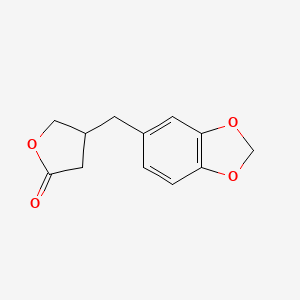
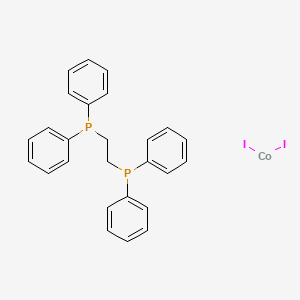
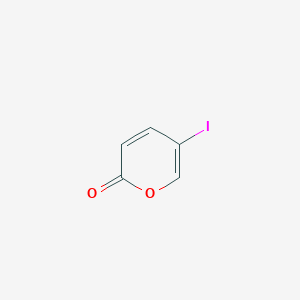


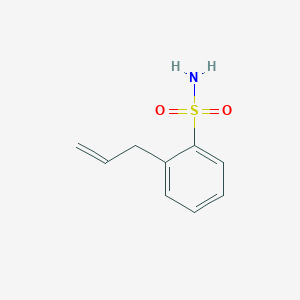
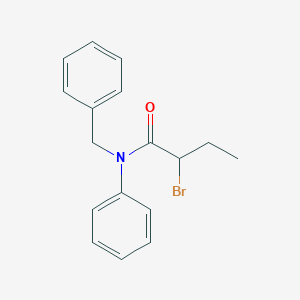
![N-Methoxy-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B1625155.png)
